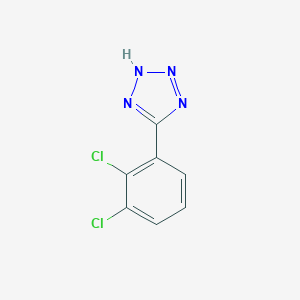

5-(2,3-Dichlorophenyl)-1H-tetrazole

Description

Historical Context of Tetrazole Discovery and Development in Academic Research

The journey of tetrazole chemistry began in 1885 when Swedish chemist J. A. Bladin first synthesized a derivative of this novel heterocyclic system. researchgate.net For several decades following its discovery, research into tetrazoles progressed at a modest pace. However, the mid-20th century marked a significant turning point, with a surge in interest driven by the recognition of their potential applications. Early research focused on understanding the fundamental structure and reactivity of the tetrazole ring. Key methodologies for their synthesis were developed during this period, laying the groundwork for future advancements. researchgate.net The inherent stability and unique electronic properties of the tetrazole ring have since propelled it to a position of prominence in various fields of chemical science.

Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Research

Nitrogen-rich heterocycles are ubiquitous in nature and synthetic chemistry, forming the core scaffolds of a vast array of biologically active molecules and functional materials. Their high nitrogen content imparts unique physicochemical properties, including metabolic stability, the ability to participate in hydrogen bonding, and coordination with metal ions. These characteristics make them invaluable in medicinal chemistry, where they are often employed as bioisosteres for other functional groups, such as carboxylic acids. researchgate.net The structural diversity and tunable electronic properties of nitrogen-rich heterocycles also make them attractive for applications in materials science, for example, in the development of energetic materials and corrosion inhibitors.

General Overview of Tetrazole Derivatives in Advanced Chemical Applications

The applications of tetrazole derivatives are extensive and continue to expand. In medicinal chemistry, the tetrazole moiety is a key component in a number of commercial drugs. researchgate.net Beyond pharmaceuticals, tetrazoles are utilized in agriculture as plant growth regulators and in the development of novel energetic materials due to their high nitrogen content and thermal stability. In the realm of materials science, tetrazole-based ligands are employed in the construction of metal-organic frameworks (MOFs) with applications in gas storage and catalysis. The versatility of the tetrazole ring ensures its continued importance in the development of advanced chemical technologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,3-dichlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-5-3-1-2-4(6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICQEAMHYWSULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405606 | |

| Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-12-6 | |

| Record name | 5-(2,3-Dichlorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5-(2,3-dichlorophenyl)-1H-tetrazole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for a comprehensive analysis.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of tetrazole derivatives provides key information about the protons on the aromatic ring and the N-H proton of the tetrazole ring itself. For dichlorophenyl-substituted tetrazoles, the aromatic proton signals are typically observed in the range of δ 6.97–7.99 ppm. The acidic N-H proton of the tetrazole ring generally appears as a broad signal at a downfield chemical shift, with values around δ 9.80 ppm being characteristic for similar tetrazoles. In the specific case of a dichlorophenyl substituent, the aromatic protons are expected to resonate between δ 7.62–7.86 ppm, while the tetrazole -NH proton is anticipated around δ 8.66 ppm.

The ¹³C NMR spectrum complements the proton data by identifying the carbon environments. The carbon atom of the tetrazole ring is a key marker. In related compounds like 5-(2,6-dichlorophenyl)-1H-tetrazole, this carbon appears significantly downfield at δ 161.81 ppm. The carbons of the dichlorophenyl ring show distinct signals influenced by the electron-withdrawing chlorine atoms. For the 2,6-dichloro analog, these signals have been reported at δ 133.53, 131.49, 130.26, and 128.83 ppm. While specific experimental data for this compound is not widely published, these values from closely related structures provide a strong basis for expected chemical shifts.

Table 1: Representative NMR Data for Related Dichlorophenyl-Tetrazole Structures No specific experimental data for this compound was found in the search results. The data presented is based on general ranges and a closely related isomer.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference Compound/Range |

|---|---|---|---|

| ¹H | Aromatic (Dichlorophenyl) | 7.62 – 7.86 | General Dichlorophenyl Tetrazoles |

| ¹H | Tetrazole (N-H) | ~8.66 | General Dichlorophenyl Tetrazoles |

| ¹³C | Tetrazole (C5) | ~161.8 | 5-(2,6-dichlorophenyl)-1H-tetrazole |

| ¹³C | Aromatic (C-Cl) | ~133.5 | 5-(2,6-dichlorophenyl)-1H-tetrazole |

Two-Dimensional NMR Techniques (e.g., HSQC)

To unambiguously assign the proton and carbon signals, especially for the complex aromatic region, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are invaluable. An HSQC experiment correlates the chemical shifts of directly bonded protons and carbons. This would allow for the precise assignment of each aromatic proton to its corresponding carbon atom on the 2,3-dichlorophenyl ring. While specific HSQC data for this compound is not available in the surveyed literature, its application would be a standard procedure in a thorough structural characterization.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, characteristic vibrations for the tetrazole and dichlorophenyl rings are expected.

The tetrazole ring exhibits several key vibrational modes. A crucial band is the >C=N stretching vibration, which is typically observed around 1625 cm⁻¹. The N-H stretching vibration of the tetrazole ring usually appears as a broad band in the region of 3000-3500 cm⁻¹, characteristic of a hydrogen-bonded proton. Other vibrations associated with the tetrazole ring, such as N-N stretching, occur in the fingerprint region between 900 and 1400 cm⁻¹. pnrjournal.com The dichlorophenyl group contributes C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations are expected at lower wavenumbers, generally below 800 cm⁻¹.

Table 2: General Infrared Absorption Frequencies for 5-Aryl-1H-Tetrazoles

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Tetrazole Ring | 3000 - 3500 (broad) |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C=N Stretch | Tetrazole Ring | ~1625 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| N-N Stretch | Tetrazole Ring | 900 - 1400 pnrjournal.com |

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₄Cl₂N₄), the expected monoisotopic mass is approximately 213.98 g/mol .

In an MS experiment, the molecule would be ionized, typically forming a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound. Fragmentation would likely involve the loss of nitrogen gas (N₂, 28 Da) from the tetrazole ring, a common fragmentation pathway for this heterocyclic system.

X-ray Crystallography and Structural Insights

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

By growing a suitable single crystal of this compound, its solid-state structure can be determined using X-ray diffraction. This analysis provides precise bond lengths, bond angles, and torsion angles. For related compounds like 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole, crystallographic studies reveal that the tetrazole and phenyl rings are planar but are not coplanar with each other, exhibiting a significant dihedral angle (e.g., 17.2°). sigmaaldrich.com Similar structural features would be expected for the 5-(2,3-dichlorophenyl) isomer.

Furthermore, crystallographic data elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. In many tetrazole structures, N-H···N hydrogen bonds are a dominant feature, often linking molecules into chains or more complex networks. sigmaaldrich.com The analysis would also confirm the specific tautomeric form (1H vs. 2H) present in the crystal lattice. Although specific crystallographic data for this compound is not documented in the searched literature, its analysis would be essential for a complete structural understanding.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots, Noncovalent Interaction Analysis)

The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physical properties of molecular solids like this compound. Advanced computational tools such as Hirshfeld surface analysis, 2D fingerprint plots, and Noncovalent Interaction (NCI) analysis provide profound insights into these forces.

Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, defining a surface where the contribution from the molecule's electron density is equal to the contribution from all other molecules in the crystal. The surface is colored according to various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum, while blue regions represent longer contacts. For a compound like this compound, this analysis would reveal the specific roles of the tetrazole and dichlorophenyl rings in the crystal packing.

The following table, based on data from related substituted tetrazole and thiazole (B1198619) structures, illustrates typical percentage contributions of various intermolecular contacts identified through fingerprint plot analysis.

Interactive Table: Illustrative Contributions of Intermolecular Contacts for Heterocyclic Compounds

| Interaction Type | Percentage Contribution Range (%) | Description |

| H···H | 30 - 62 | Represents the most abundant contacts on the surface, arising from interactions between hydrogen atoms. |

| N···H/H···N | 1 - 22 | Indicates the presence of hydrogen bonds or weaker contacts involving nitrogen and hydrogen atoms. nih.gov |

| Cl···H/H···Cl | ~21 | Highlights the role of halogen atoms in forming contacts, often a type of halogen bond. nih.gov |

| C···H/H···C | 9 - 17 | Relates to C-H···π interactions or other van der Waals forces involving carbon and hydrogen. nih.govnih.gov |

| C···C | 6 - 8 | Often indicative of π-π stacking interactions between aromatic or heterocyclic rings. lupinepublishers.comnih.gov |

| O···H/H···O | ~11 | Significant in structures containing oxygen, representing hydrogen bonds or other close contacts. nih.gov |

Noncovalent Interaction (NCI) Analysis complements Hirshfeld analysis by visualizing weak noncovalent interactions in real space. researchgate.netresearchgate.net This method is based on the electron density and its derivatives. The reduced density gradient (RDG) is plotted against the sign of the second eigenvalue (λ₂) of the electron-density Hessian multiplied by the density itself. This generates 3D isosurfaces that identify different types of interactions: strong attractive interactions like hydrogen bonds appear as blue surfaces, weak van der Waals interactions are shown in green, and red surfaces indicate repulsive steric clashes. chemtools.org For this compound, NCI plots would visualize the spatial arrangement of hydrogen bonds involving the tetrazole N-H, potential π-π stacking between rings, and halogen bonds involving the chlorine atoms.

Tautomeric Forms and Their Characterization in Solution and Solid State

Tetrazoles substituted at the C5 position, such as this compound, exhibit prototropic tautomerism, a phenomenon of significant chemical and biological relevance. researchgate.net This involves the migration of a proton between the nitrogen atoms of the tetrazole ring, leading to a dynamic equilibrium between different isomeric forms.

For 5-substituted tetrazoles, two primary tautomers are considered: the 1H- and 2H-forms. researchgate.netresearchgate.net A third potential tautomer, the 5H-form, is generally considered unstable due to its high energy and has not been experimentally observed. researchgate.net The equilibrium between the 1H- and 2H-tautomers is influenced by several factors, including the electronic nature of the substituent at the C5-position, the solvent's polarity, pH, and the physical state (solution versus solid). koreascience.kr The electron-withdrawing nature of the 2,3-dichlorophenyl group is expected to significantly impact the acidity of the N-H proton and the relative stability of the two tautomers.

Characterization in Solution: In solution, the tautomeric equilibrium can be investigated primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR chemical shifts are sensitive to the electronic environment, which differs significantly between the 1H and 2H tautomers. nih.gov The position of the proton signal in ¹H NMR and the chemical shifts of the tetrazole ring carbons in ¹³C NMR can help determine the predominant tautomer in a given solvent. Variable temperature NMR studies can also provide information on the dynamics of the tautomeric exchange.

Interactive Table: Tautomeric Forms of 5-(2,3-Dichlorophenyl)-tetrazole

| Tautomer Name | Chemical Structure | Key Features |

| This compound |  | Proton is located on the N1 nitrogen atom. Can participate in hydrogen bonding as both a donor and acceptor. |

| 5-(2,3-Dichlorophenyl)-2H-tetrazole |  | Proton is located on the N2 nitrogen atom. Possesses different hydrogen bonding and electronic properties. |

Medicinal Chemistry and Pharmacological Research Applications

Bioisosterism and Mimicry in Drug Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar chemical and physical properties, is a cornerstone of modern drug design. This approach is often employed to enhance potency, improve pharmacokinetic profiles, or reduce toxicity. The tetrazole moiety is a classic example of a successful bioisostere.

The 5-substituted-1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. This is attributed to several shared characteristics that are critical for molecular recognition and biological activity. The tetrazole ring possesses a similar pKa to a carboxylic acid, ensuring it is also ionized at physiological pH. Furthermore, the tetrazole ring is a planar, aromatic system with a delocalized charge, much like the carboxylate anion. This allows it to engage in similar electrostatic and hydrogen bonding interactions with receptor sites.

The replacement of a carboxylic acid with a tetrazole can offer significant advantages in drug development. Tetrazoles are generally more metabolically stable than carboxylic acids, which can be susceptible to various metabolic transformations. Additionally, the increased lipophilicity of the tetrazole ring compared to a carboxylic acid can lead to improved membrane permeability and oral bioavailability.

Beyond its role as a carboxylic acid surrogate, the 1,5-disubstituted tetrazole ring has been investigated as a bioisosteric replacement for the cis-amide bond springernature.comnih.gov. The geometry of the 1,5-disubstituted tetrazole constrains the substituents in a conformation that mimics the cis conformation of an amide bond, which is a less common but functionally important conformation in peptides and proteins springernature.comnih.gov. While the trans-amide bond is generally more stable, the cis conformation is crucial for the bioactivity of certain peptides. By incorporating a 1,5-disubstituted tetrazole, medicinal chemists can lock a peptide analog into a biologically active cis-like conformation, potentially leading to enhanced potency and selectivity. Although this application is established for 1,5-disubstituted tetrazoles, the specific use of 5-(2,3-Dichlorophenyl)-1H-tetrazole as an amide mimic is not extensively documented in the reviewed literature.

Enzyme Inhibition Studies

The rigid structure and electronic properties of the this compound scaffold make it an interesting candidate for enzyme inhibition studies. The dichlorophenyl group can engage in hydrophobic and halogen bonding interactions within an enzyme's active site, while the tetrazole ring can form hydrogen bonds and coordinate with metal ions.

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for treating pain and inflammation. Research has explored various 5-substituted 1H-tetrazoles as potential COX-2 inhibitors. Studies on a series of novel 5-substituted 1H-tetrazoles revealed that compounds featuring a methylsulfonyl or sulfonamide group, which are known COX-2 pharmacophores, exhibited inhibitory activity against COX-2 nih.gov. While these compounds showed low to moderate potency, they were highly selective for COX-2 over COX-1, with all tested compounds having IC50 values greater than 100 μM for COX-1 inhibition nih.gov.

Although direct studies on this compound were not found, the data from related analogs suggest that the 5-phenyl-1H-tetrazole scaffold can be a starting point for the design of selective COX-2 inhibitors. The table below summarizes the COX-2 inhibitory activity of some 5-substituted 1H-tetrazole derivatives.

| Compound | Substitution Pattern | COX-2 IC50 (μM) |

| Analog 1 | Methylsulfonylphenyl | 6 |

| Analog 2 | Sulfonamidophenyl | 7 |

| Analog 3 | 4-(aminosulfonyl)phenyl)-1-(4-methoxyphenyl) | 1.2 |

| Analog 4 | Other sulfonamide-containing tetrazoles | 4.8 - 5.7 |

This table presents data on related 5-substituted 1H-tetrazoles to illustrate the potential of this chemical class as COX-2 inhibitors. Data for this compound is not available in the cited literature.

Tyrosinase is a key copper-containing enzyme involved in melanin biosynthesis, making it a target for the development of agents to treat hyperpigmentation disorders. The ability of tetrazoles to chelate metal ions suggests they may have potential as tyrosinase inhibitors. A study on 5-substituted-1H-tetrazole derivatives investigated their tyrosinase inhibitory activity. The findings indicated that these compounds were effective inhibitors of the enzyme. Notably, a derivative with a dichlorophenyl group, 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, was identified as the most potent inhibitor in the series with an IC50 value of 45 µM ias.ac.in. This suggests that the presence of a dichlorophenyl ring is favorable for tyrosinase inhibition within this class of compounds.

| Compound | IC50 (µM) |

| 3-(3,4-Dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | 45 |

This table shows the tyrosinase inhibitory activity of a structurally related compound containing a dichlorophenyl and a tetrazole moiety.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy to combat these infections. Research into urease inhibitors has explored a variety of chemical scaffolds. One study synthesized urea and thiourea derivatives of dipeptides conjugated to 2,3-dichlorophenyl piperazine and evaluated their urease inhibitory activity. Several of these compounds demonstrated potent inhibition of the enzyme, with one thiourea derivative being nearly 10-fold more potent than the standard inhibitor, thiourea. This highlights the potential of the 2,3-dichlorophenyl moiety in the design of effective urease inhibitors.

| Compound Derivative | Urease Inhibitory Activity (IC50 in µM) |

| Dipeptide-2,3-dichlorophenyl piperazine conjugate (Thiourea derivative 23) | 2 |

| Thiourea (Reference Standard) | 21.0 ± 0.11 |

This table presents data on the urease inhibitory activity of compounds containing the 2,3-dichlorophenyl group, indicating its potential contribution to the activity of urease inhibitors.

Glycogen Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. nih.gov Its inhibition is a therapeutic strategy for managing blood glucose levels, particularly in type 2 diabetes. researchgate.net A review of the scientific literature did not yield specific studies on the inhibitory activity of this compound against glycogen phosphorylase.

Alpha-Amylase and Non-Enzymatic Glycation Inhibition

Alpha-amylase is a crucial enzyme in the digestive system that hydrolyzes starch into smaller sugars. mdpi.com Inhibitors of this enzyme can delay carbohydrate absorption and are of interest in the management of hyperglycemia. nih.gov Non-enzymatic glycation is a process where reducing sugars react with proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end-products (AGEs). nih.govnih.gov This process is implicated in the complications of diabetes. nih.gov There is currently no available scientific literature detailing the inhibitory effects of this compound on either alpha-amylase or the process of non-enzymatic glycation.

Phosphodiesterase (PDE) Enzyme Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are important second messengers in various signaling pathways. frontiersin.org PDE inhibitors have therapeutic applications in a wide range of conditions, including cardiovascular diseases, respiratory diseases, and erectile dysfunction. frontiersin.orgresearchgate.net A thorough search of scientific databases reveals no specific research on the inhibitory activity of this compound against phosphodiesterase enzymes.

Xanthine Oxidoreductase (XOR) Inhibition

Xanthine oxidoreductase (XOR) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. medchemexpress.com Inhibition of XOR is a primary strategy for reducing uric acid levels in the treatment of hyperuricemia and gout. nih.gov

While direct studies on this compound are not specified, research into the broader class of 5-aryl-1H-tetrazoles has identified them as a new class of xanthine oxidase inhibitors. nih.gov A study synthesizing a series of 5-aryl-1H-tetrazoles demonstrated that several compounds in this class exhibit inhibitory activity against XO, with some showing a competitive mode of inhibition. nih.gov Molecular docking studies suggest that these compounds can interact with the active site of the XO enzyme in a manner similar to known inhibitors like allopurinol and febuxostat. nih.gov Further research has also highlighted that a tetrazole group can be incorporated into molecules designed to target subpockets within the xanthine oxidase active site, leading to potent inhibition. nih.gov

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, and its activation is linked to inflammatory responses. nih.gov Antagonists of the P2X7 receptor are being investigated for their potential in treating chronic pain and inflammatory conditions. nih.gov

A closely related derivative, 3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridine, also known as A-438079, has been identified as a potent and selective antagonist of the P2X7 receptor. nih.govnih.gov This compound is a reversible and competitive blocker of the receptor. nih.gov Research has demonstrated its ability to potently block BzATP-stimulated increases in intracellular calcium. nih.gov The inhibitory concentrations (IC50) for A-438079 have been determined for both rat and human P2X7 receptors, showcasing its significant antagonistic activity. nih.gov Furthermore, A-438079 was found to have minimal to no activity at other P2 receptors and a wide range of other cell-surface receptors and ion channels, indicating its selectivity. nih.gov

| Receptor Species | IC50 (nM) |

|---|---|

| Rat P2X7 | 100 |

| Human P2X7 | 300 |

Trypanothione Reductase (TryR) Inhibition in Parasitic Diseases

Trypanothione reductase (TryR) is an essential enzyme for the survival of trypanosomatid parasites, such as Trypanosoma and Leishmania, which are responsible for diseases like Chagas disease, sleeping sickness, and leishmaniasis. nih.govembopress.org This enzyme is crucial for the parasite's defense against oxidative stress, making it a key target for antiparasitic drug development. nih.govembopress.org There are no specific studies in the available scientific literature that investigate the inhibitory activity of this compound against trypanothione reductase.

Beta-Lactamase Enzyme Inhibition

Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the antibiotic's beta-lactam ring. nih.govmdpi.com Beta-lactamase inhibitors are administered alongside beta-lactam antibiotics to counteract this resistance mechanism. nih.gov A review of the current scientific literature did not identify any research focused on the potential of this compound as a beta-lactamase inhibitor.

Antiproliferative and Anticancer Research

No published studies detailing the in vitro cytotoxic effects of this compound against specific cancer cell lines were found.

There is no available research investigating the specific mechanisms by which this compound may exert antiproliferative action.

Antimicrobial Research

Specific data on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria are not available in the current scientific literature.

No studies have been published that evaluate the antifungal activity of this compound against Candida species or other fungi.

Research on the antitubercular or antimycobacterial properties of this compound has not been reported.

Antiviral Activity

The tetrazole nucleus is a recognized scaffold in the design of antiviral agents. nih.gov Research into novel tetrazole-containing quinolines has demonstrated that the nature and position of substituents on the tetrazole ring significantly influence antiviral activity against influenza A viruses. mdpi.com While many tetrazole derivatives have been synthesized and evaluated for a range of biological activities, including antiviral properties, specific studies detailing the antiviral efficacy of this compound were not prominent in the reviewed literature. However, the general findings suggest that combining the tetrazole moiety with other pharmacophores is a viable strategy for generating new compounds with potential plant antiviral activities. researchgate.net For instance, certain sulfonamide derivatives incorporating a 1,3,4-thiadiazole ring have shown moderate activity against the tobacco mosaic virus (TMV). researchgate.net

Antiparasitic Activity (e.g., Antileishmanial, Antimalarial)

Tetrazole derivatives have been a subject of investigation for their potential against various parasitic diseases. nih.gov

Antileishmanial Activity: A series of substituted 5-(5-amino-1-aryl-1H-pyrazol-4-yl)-1H-tetrazoles were synthesized and assessed for their in vitro antileishmanial activity against Leishmania amazonensis. nih.gov This highlights the ongoing research into tetrazole derivatives as potential treatments for leishmaniasis. Studies on related pyrazole hybrids have shown that the presence of bulky groups, such as a bromo or nitro group at the para position of the aryl ring, is important for antiparasitic activity against L. amazonensis. frontiersin.org While these studies establish the potential of the broader class of aryl-tetrazole compounds, specific data on the antileishmanial action of this compound is not detailed in the available research.

Antimalarial Activity: The fight against drug-resistant malaria has spurred the investigation of novel chemical scaffolds, including tetrazole-based compounds. nih.govmalariaworld.org A phenotypic screen against Plasmodium falciparum identified a novel tetrazole-based series with fast-kill kinetics and a potential mechanism of action involving the inhibition of hemozoin formation, similar to chloroquine. nih.gov Research on other heterocyclic systems, such as 5-anilino-3-arylpyrazoles, has demonstrated that substituting the phenyl ring with a halogen atom, like chlorine, can improve antimalarial properties. nih.gov Despite these promising findings within the tetrazole class, specific studies evaluating this compound as an antimalarial agent have not been identified.

Other Biological Activities

Anti-inflammatory and Analgesic Properties

The tetrazole scaffold is present in various compounds investigated for anti-inflammatory and analgesic effects. nih.govmdpi.com A significant finding in this area is the discovery of potent and selective P2X7 receptor antagonists derived from this compound. nih.gov The P2X7 receptor is an ATP-sensitive ion channel primarily found on immune cells, and its activation is linked to inflammatory processes and pain signaling. nih.gov

A key derivative, 3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl) pyridine (A-438079), was identified as a potent, competitive, and reversible blocker of both human and rat P2X7 receptors. nih.gov This compound effectively blocked ATP-stimulated increases in intracellular calcium and the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) in human cell lines. nih.gov The analgesic activity of P2X7 receptor antagonists further suggests a role for these compounds in modulating neural-glial cell interactions associated with chronic neuropathic and inflammatory pain. nih.gov

| Receptor | IC₅₀ (nM) |

|---|---|

| Rat P2X₇ | 100 |

| Human P2X₇ | 300 |

Antihypertensive Activity

The tetrazole ring is a cornerstone in modern antihypertensive therapy. nih.gov It serves as a bioisostere for the carboxylic acid group in several angiotensin II receptor blockers (ARBs), such as Losartan and Valsartan. These drugs effectively lower blood pressure by blocking the AT1 receptor, a key component of the renin-angiotensin system (RAS) that regulates blood pressure and fluid balance. The metabolic stability and favorable physicochemical properties of the tetrazole ring contribute to the efficacy of these widely prescribed medications. While the 5-phenyl-1H-tetrazole scaffold is central to this class of drugs, research into the specific antihypertensive effects of this compound is not specified in the reviewed literature. However, ongoing research continues to explore novel tetrazole derivatives for their potential to modulate blood pressure through various mechanisms. nih.gov

Antioxidant Properties

Several studies have explored the antioxidant potential of tetrazole and related heterocyclic derivatives. researchgate.net For example, research on tetrazole derivatives synthesized from quinaldic acid has demonstrated antioxidant activity in some of the tested compounds. researchgate.net Another study on a pyrazole-chalcone hybrid containing a 2,4-dichlorophenoxy moiety reported moderate free radical scavenging activity of 45.12% in a DPPH assay. researchgate.net These findings suggest that the presence of a dichlorophenyl group on a heterocyclic structure may be compatible with antioxidant properties. However, a direct evaluation of the antioxidant capacity of this compound itself has not been found in the surveyed scientific literature.

Anticonvulsant and Nootropic Effects

Tetrazole derivatives have been investigated for their effects on the central nervous system, including potential anticonvulsant activity. nih.govresearchgate.net Studies have shown that some tetrazole derivatives may elicit their effects by interacting with the benzodiazepine receptor. nih.gov Research into compounds with dichlorophenyl groups has also been conducted. For instance, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives were synthesized and tested in a pentylenetetrazole-induced seizure model, showing weak to moderate anticonvulsant effects. researchgate.net A patent for neurotherapeutic azole compounds includes [(1R)-1-(2,3-dichlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate, indicating interest in this specific substitution pattern for neurological applications. google.com

Regarding nootropic (cognitive-enhancing) effects, it is noted that among the FDA-approved drugs containing a tetrazole ring, some possess nootropic activities. nih.gov Furthermore, tetrazole-containing compounds are being explored as potential triple reuptake inhibitors of serotonin, norepinephrine, and dopamine, which could be relevant for treating various neuropsychiatric disorders. researchgate.net Despite these general connections, specific studies confirming anticonvulsant or nootropic effects for this compound are not available in the reviewed literature.

Anti-ulcer Activity

A review of available scientific literature did not yield specific studies or data regarding the anti-ulcer activity of the compound this compound. While research has been conducted on the anti-ulcer properties of various tetrazole derivatives, no research directly investigating this particular compound for this application was identified. nih.govphcogrev.com

Coordination Chemistry and Material Science Applications

Ligand Properties in Metal Complexation

The tetrazole moiety is a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions in various ways allows for the design of complex structures with tailored properties.

The tetrazole ring, particularly in its deprotonated (tetrazolate) form, is an excellent ligand for metal ions due to the presence of four nitrogen atoms. mdpi.orgnih.gov These nitrogen atoms provide multiple potential coordination sites, leading to a variety of binding modes. psu.edu The deprotonated tetrazole ring can act as a mono-, bi-, tri-, or even tetradentate ligand, bridging multiple metal centers to form one-, two-, or three-dimensional networks. psu.eduunimi.it

The specific coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. The lone pairs of electrons on the nitrogen atoms are available for donation to a metal center, forming stable coordination bonds. The high density of nitrogen atoms in the tetrazole ring also facilitates the formation of hydrogen bonds, which can further stabilize the resulting supramolecular structures. nih.govunimi.it The versatility in coordination allows for the construction of novel metal-organic frameworks with diverse topologies. researchgate.net

Table 1: Common Coordination Modes of the Tetrazole Ring

| Coordination Mode | Description |

|---|---|

| Monodentate | The tetrazole ring binds to a single metal center through one of its nitrogen atoms. |

| Bidentate Chelating | The ring coordinates to a single metal center via two adjacent nitrogen atoms. |

| Bidentate Bridging | The tetrazole ring links two different metal centers. |

| Tridentate Bridging | The ring bridges three metal centers, utilizing three of its nitrogen atoms. |

This table is generated based on documented coordination behaviors of tetrazole ligands.

The ability to control the assembly of metal-tetrazole complexes allows for the rational design of materials with specific functions. nih.gov By selecting appropriate metal ions and modifying the substituents on the tetrazole ring, such as with the 2,3-dichlorophenyl group, researchers can fine-tune the resulting framework's properties for various applications.

For example, metal-organic frameworks incorporating tetrazole ligands have been designed for selective gas adsorption. rsc.orgnih.gov The uncoordinated nitrogen atoms within the pores of these materials can act as basic sites, showing strong affinity for acidic gases like CO2. rsc.org Additionally, the modular nature of MOF synthesis allows for the incorporation of functionalities to create materials for catalysis, biomedical imaging, and drug delivery. nih.gov In some instances, copper(II) complexes with tetrazole derivatives have been investigated for their cytotoxic activity against tumor cells. rsc.org The design of these complexes often involves the use of secondary ligands to control the coordination environment around the metal center and influence the biological activity. rsc.orgresearchgate.net

Applications in Advanced Materials

The unique chemical characteristics of 5-(2,3-Dichlorophenyl)-1H-tetrazole and related compounds make them valuable components in the development of advanced materials with specialized applications.

Tetrazole derivatives are promising candidates for the development of proton exchange membranes (PEMs) for fuel cells, particularly for applications requiring anhydrous (water-free) conditions and operation at elevated temperatures. nih.govnortheastern.edu The acidic N-H proton of the tetrazole ring can participate in proton transfer, and the nitrogen-rich ring can facilitate proton hopping through hydrogen-bonding networks. researchgate.netresearchgate.net

Polymers functionalized with tetrazole groups have been shown to exhibit significant proton conductivity. nih.govresearchgate.net These materials can be doped with acids like phosphoric acid to further enhance their proton-conducting properties. researchgate.netnih.gov The goal is to create membranes with high proton conductivity, good thermal and mechanical stability, and low fuel crossover, which are critical for efficient fuel cell operation. nih.govmdpi.comnih.gov Research has demonstrated that tetrazole-based polymer electrolyte membranes can achieve high conductivity over a wide temperature range without the need for external humidification, a significant advantage over traditional Nafion membranes. nih.govnortheastern.edu

Table 2: Proton Conductivity of Various Tetrazole-Based Materials

| Material | Condition | Temperature (°C) | Proton Conductivity (S/cm) |

|---|---|---|---|

| Tetrazole-based polymer electrolyte membrane | Anhydrous | 20-120 | High conductivity observed nih.govnortheastern.edu |

| Poly(5-vinyltetrazole)/H3PO4 composite | Anhydrous | 110 | 3.05 x 10⁻³ researchgate.net |

| Sr(II) MOF with tetrazole-based ligand | 98% Relative Humidity | 100 | 1.22 x 10⁻² mdpi.comnih.gov |

This table presents a selection of research findings on proton conductivity in tetrazole-containing materials.

The high nitrogen content and positive heat of formation of tetrazole compounds make them a key area of research for the development of high-energy materials. icm.edu.plat.ua These compounds can release a large amount of energy upon decomposition, primarily forming the highly stable dinitrogen (N2) gas. researchgate.net The introduction of nitro groups onto the tetrazole ring or its substituents can further enhance the energetic properties, such as detonation velocity and pressure. at.uaresearchgate.net

Table 3: Energetic Properties of Selected Tetrazole-Based Compounds

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| Hydroxylammonium salt of a furazan-functionalized tetrazole | 1.84 | 9323 | 38.3 nih.gov |

| Hydrazinium salt of a furazan-functionalized tetrazole | 1.74 | 9094 | 32.2 nih.gov |

| A nitro-tetrazole derivative (Compound 29 in source) | 1.87 | 9010 | 32.8 researchgate.net |

This table showcases the high energetic potential of various tetrazole-based compounds as reported in the literature.

Future Research Directions and Translational Potential

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

Future research into 5-(2,3-Dichlorophenyl)-1H-tetrazole will likely focus on systematic derivatization to explore and enhance its biological activities. The tetrazole ring and the dichlorophenyl group offer multiple sites for chemical modification. One promising avenue is the N-alkylation of the tetrazole ring, a strategy that has been successfully employed for other aryltetrazoles to yield compounds with significant antifungal activity. nih.gov

Another approach involves the synthesis of 2,5-disubstituted tetrazole derivatives, which have shown promise as antimicrobial agents. nih.gov Modifications could include the introduction of various pharmacologically relevant moieties, such as benzothiazole (B30560) or benzoxazole, to the tetrazole core via different linkers. nih.gov The Michael-type addition of the tetrazole to electron-deficient systems is another synthetic route that could be explored. nih.gov

The following table illustrates potential derivatization strategies and the expected class of biological activity, based on findings from related tetrazole compounds.

Table 1: Illustrative Derivatization Strategies for this compound and Potential Bioactivities

| Modification Site | Reactant/Strategy | Resulting Derivative | Potential Bioactivity |

| Tetrazole N-1 or N-2 | Alkylation with haloalkanes | N-alkyl-5-(2,3-dichlorophenyl)tetrazole | Antifungal, Anticancer researchgate.netnih.gov |

| Tetrazole N-1 or N-2 | Michael addition to vinyl sulfones | N-sulfonyl-5-(2,3-dichlorophenyl)tetrazole | Antimicrobial nih.gov |

| Phenyl Ring | Suzuki or Stille coupling | 5-(Substituted-biphenyl)-1H-tetrazole | Antihypertensive tandfonline.com |

| Tetrazole C-5 | Not directly applicable for derivatization of the starting compound | N/A | N/A |

Note: This table is illustrative and based on general strategies for tetrazole derivatization. Specific outcomes for this compound would require experimental validation.

Investigation of Structure-Mechanism Relationships for Targeted Therapies

A crucial area of future research will be to elucidate the structure-mechanism relationships of this compound and its derivatives. Understanding how these compounds interact with biological targets at a molecular level is essential for developing targeted therapies. For instance, many tetrazole-containing compounds exert their effects by inhibiting specific enzymes or receptors. nih.gov

Initial studies would likely involve broad biological screening to identify the general pharmacological profile of the parent compound. Subsequent investigations could then focus on specific targets. For example, if anticancer activity is observed, studies could explore inhibition of protein kinases or disruption of protein-protein interactions, which are common mechanisms for tetrazole-based anticancer agents. researchgate.net Techniques such as molecular docking and co-crystallography with target proteins would be invaluable in visualizing binding modes and guiding further structural optimization.

Development of this compound-based Hybrid Compounds

The development of hybrid molecules, which combine the this compound scaffold with other known pharmacophores, presents a promising strategy for creating novel therapeutic agents with potentially synergistic or multi-target activities. This approach has been successfully applied to other heterocyclic systems.

For example, hybrid compounds incorporating a tetrazole moiety and a phenothiazine (B1677639) scaffold could be synthesized and evaluated for a range of activities, including anticancer and antimicrobial effects. researchgate.net The rationale behind this approach is to leverage the distinct, yet potentially complementary, biological activities of each component within a single molecule. The synthesis of such hybrids can often be achieved through straightforward chemical reactions, linking the two fragments via a suitable spacer.

Application of Advanced Computational Techniques for Drug Discovery

Advanced computational techniques are poised to play a pivotal role in accelerating the discovery and optimization of drugs based on the this compound scaffold. nih.gov Methods such as Density Functional Theory (DFT) can be used to study the electronic properties and reactivity of the molecule, providing insights into its stability and potential interactions. iosrjournals.org

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural features of a series of derivatives with their biological activities. nih.gov These models can then be used to virtually screen new, unsynthesized compounds and prioritize those with the highest predicted potency. Molecular docking simulations can further refine this process by predicting the binding affinity and orientation of the compounds within the active site of a biological target. nih.gov

Table 2: Illustrative Application of Computational Techniques in the Study of this compound Derivatives

| Computational Technique | Objective | Predicted Outcome/Parameter |

| Molecular Docking | Identify potential biological targets and predict binding modes. | Binding energy (kcal/mol), key interacting residues. nih.gov |

| QSAR | Correlate chemical structure with biological activity. | Predictive models for bioactivity (e.g., IC50). nih.gov |

| DFT | Analyze electronic structure and reactivity. | HOMO-LUMO gap, electrostatic potential maps. iosrjournals.org |

| Molecular Dynamics Simulation | Study the dynamic behavior and stability of ligand-protein complexes. | RMSD, RMSF, interaction stability over time. nih.gov |

Note: This table illustrates the potential applications of computational methods. The specific parameters and outcomes would depend on the research question and the biological target under investigation.

Clinical Translation and Preclinical Development Prospects

The path to clinical translation for any new chemical entity, including derivatives of this compound, is a long and rigorous process. The prospects for preclinical development will depend heavily on the outcomes of the foundational research described in the preceding sections. Promising lead compounds will need to undergo a battery of in vitro and in vivo studies to assess their efficacy, safety, and pharmacokinetic profiles.

Given that several tetrazole-containing drugs are already on the market, there is a precedent for this class of compounds to possess favorable drug-like properties. tandfonline.com However, each new candidate must be evaluated on its own merits. Preclinical studies will need to establish a clear therapeutic window and identify any potential toxicities. Should a derivative of this compound demonstrate a compelling preclinical profile, it could then advance to clinical trials, initially focusing on safety in healthy volunteers before moving into patient populations to evaluate efficacy. The broad range of biological activities associated with tetrazoles suggests that derivatives of this compound could find applications in various therapeutic areas, from infectious diseases to oncology. tandfonline.com

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structure of 5-(2,3-Dichlorophenyl)-1H-tetrazole?

- Methodological Answer : Combine H and C NMR spectroscopy to identify aromatic protons and carbons (e.g., δ 7.62–7.86 ppm for dichlorophenyl protons) and the tetrazole ring (δ 8.66 ppm for –NH) . IR spectroscopy confirms functional groups (e.g., >C=N stretch at ~1625 cm) . Elemental analysis validates purity (e.g., C: 38.98% vs. calculated 39.10%) .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : Use [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For regioselective alkylation, optimize benzylamine equivalents and reaction time (e.g., 2.5 equiv benzylamine, 12-hour reflux) . Nano-TiCl·SiO catalysts enhance yields in green syntheses by reducing side reactions .

Q. How can reaction yields be optimized under green chemistry conditions?

- Methodological Answer : Employ nanocatalysts (e.g., TiCl·SiO) to improve atom economy and reduce waste . Microwave-assisted synthesis shortens reaction times, while solvent-free conditions minimize environmental impact .

Advanced Research Questions

Q. How are computational strategies applied to predict pharmacological activity?

- Methodological Answer : Perform molecular docking to assess binding affinity with target enzymes (e.g., carbonic anhydrase isoforms) . Use QSAR models to correlate substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity . Validate predictions with in vitro assays (e.g., COX-2 inhibition) .

Q. What mechanistic insights explain regioselectivity challenges in alkylation?

- Methodological Answer : Regioselectivity depends on steric and electronic factors. For example, bulky benzylamine favors N1-alkylation over N2 due to steric hindrance . DFT calculations reveal transition-state energy differences between N1 and N2 pathways .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Standardize assay protocols (e.g., consistent cell lines or animal models) . Cross-validate using structural analogs (e.g., 5-(4-fluorophenyl)-tetrazole derivatives) to isolate substituent effects . Re-evaluate purity via HPLC or GC-MS to rule out impurity interference .

Q. What advanced purification techniques isolate this compound?

- Methodological Answer : Use normal-phase chromatography with gradient elution (e.g., dichloromethane → ethyl acetate → methanol) . For polar impurities, employ amine-functionalized columns (RediSep Rf Gold™ Amine) . Recrystallize in ethanol/water mixtures to enhance crystalline purity .

Data Analysis and Experimental Design

Q. How to design experiments for analyzing enzyme inhibition mechanisms?

- Methodological Answer : Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (). Use X-ray crystallography to resolve binding modes (e.g., interactions with COX-2 active sites) . Compare IC values across derivatives to establish structure-activity relationships .

Q. What strategies address discrepancies in melting point data?

- Methodological Answer : Standardize heating rates and sample preparation (e.g., slow cooling for crystallization). Cross-reference with DSC (Differential Scanning Calorimetry) to detect polymorphic forms . Report solvent systems used for recrystallization (e.g., ethanol vs. DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.